{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H12N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h5,12H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
XGWUBZWZBYHUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this class of compounds typically involves:
- Construction of the triazolopyrimidine core via condensation reactions involving acetoacetate derivatives and hydrazine/ammonia sources.
- Functionalization at the 2-position with a hydroxymethyl group through subsequent reactions involving formaldehyde or related reagents.
- Purification by recrystallization and chromatographic techniques.
Detailed Synthetic Procedure from Literature
A representative synthesis of related triazolopyrimidine derivatives, including hydroxymethyl-substituted compounds, is described as follows:
This route ensures the formation of the hydroxymethyl group attached to the triazolopyrimidine core, yielding the target compound or its close analogs.
Reaction Mechanism Insights
- The initial condensation involves the formation of the pyrimidine ring via cyclization between ethyl acetoacetate and the triazole precursor under acidic reflux.
- Ammonia/methanol treatment facilitates ring closure and introduction of amino functionalities.
- Formaldehyde reacts with amino groups or activated positions on the ring to install the hydroxymethyl substituent via electrophilic addition.
- The reaction conditions (temperature, solvent, pH) are critical for optimizing yield and purity.
Optimization and Scale-Up Considerations
- Temperature control during reflux and functionalization steps is essential to avoid side reactions.
- Solvent choice (acetic acid, methanol, isopropanol) affects solubility and reaction kinetics.
- Purification via recrystallization from ethanol or ethyl acetate/cyclohexane mixtures enhances product quality.
- Chromatographic purification is often necessary for isolating pure final compounds in research settings.
Data Table Summarizing Key Preparation Parameters
| Parameter | Condition/Value | Effect on Synthesis |
|---|---|---|
| Starting materials | 6-methyl triazolopyrimidine precursor, ethyl acetoacetate | Core ring formation |
| Solvent | Acetic acid (reflux), methanol (ammonia solution), isopropanol (functionalization) | Solubility and reaction medium |
| Temperature | Reflux (~118 °C for acetic acid), 30-50 °C for functionalization | Reaction rate and selectivity |
| Reaction time | 24-30 h (reflux), 4 h (functionalization) | Completion of cyclization and substitution |
| pH adjustment | Acidify to pH 5-6 for isolation | Precipitation and purification |
| Yield | 80-88% reported for key steps | High efficiency |
| Purification | Recrystallization, chromatography | Product purity |
Research Findings and Analytical Data
- Mass spectrometry (MS) confirms molecular ion peaks consistent with the hydroxymethyl-substituted triazolopyrimidine (e.g., m/z ~208 for related derivatives).
- Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic signals for methylene protons adjacent to hydroxyl groups and methyl substituents on the ring.
- Melting points around 204-206 °C support compound identity and purity.
- The synthetic methods have been applied to generate derivatives with biological activities such as anti-tumor and anti-inflammatory effects, indicating the robustness of the preparation protocols.
Chemical Reactions Analysis
Types of Reactions
{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Properties
- Herbicidal Activity : Sulfonamide derivatives of [1,2,4]triazolo[1,5-a]pyrimidine (e.g., 8a–b in ) exhibit potent herbicidal effects, suggesting that substituents like sulfonamide or trifluoromethyl groups enhance bioactivity .
- Antimicrobial Potential: Hydroxymethyl and acetylated derivatives (e.g., and ) have shown antimicrobial activity, though the target compound’s efficacy remains unstudied .
- Kinetoplastid Inhibition : Compounds like 3 () demonstrate kinase inhibition, highlighting the role of aryl and heteroaryl substituents in target binding .
Physicochemical Properties
- Solubility: The hydrochloride salt of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol () exhibits higher aqueous solubility compared to neutral analogs .
- Thermal Stability : Methyl and ethyl substituents (e.g., ) generally increase melting points, whereas ester groups () may lower them due to reduced crystallinity .
Biological Activity
The compound {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.
Structural Overview
The molecular formula of this compound is CHN, with a structure that includes a triazole and pyrimidine ring system. The compound's structural features are crucial for its biological interactions.
Antiproliferative Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 3d , a related structure to this compound, was shown to be 4–30 times more potent as an antiproliferative agent than its counterparts. It induced apoptosis in HeLa cells by blocking the cell cycle at the G2/M phase and activating caspase pathways .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of tubulin polymerization , which is crucial for cell division. This action leads to cell cycle arrest and subsequent apoptosis .
- Mitochondrial depolarization , indicating that the intrinsic apoptotic pathway is activated during treatment with these compounds.
In Vivo Studies
In vivo experiments using zebrafish models demonstrated that certain derivatives could significantly reduce tumor mass without exhibiting toxicity to the host organism. This suggests a promising therapeutic window for further development .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of related triazolopyrimidine compounds:
| Compound | IC (μM) | Mechanism of Action | Cancer Cell Line |
|---|---|---|---|
| 3d | 0.60 | Tubulin polymerization inhibition | HeLa |
| 4 (related) | 0.53 | Apoptosis induction | HCT-116 |
| CA-4 (control) | 0.18 | Tubulin polymerization inhibition | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
